molecular formula C21H28O6 B133424 6beta-Hydroxyprednisolone CAS No. 16355-29-6

6beta-Hydroxyprednisolone

Cat. No.: B133424
CAS No.: 16355-29-6
M. Wt: 376.4 g/mol
InChI Key: LJGWPGVRXUUNAG-UJXAPRPESA-N
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Description

6β-Hydroxy Prednisolone is a glucocorticoid that is derived from prednisolone, a synthetic adrenal corticosteroid drug. It is characterized by the presence of a hydroxy group at the 6β position. This compound is known for its anti-inflammatory and immunosuppressive properties, making it valuable in the treatment of various medical conditions, including inflammatory and autoimmune disorders .

Scientific Research Applications

6β-Hydroxy Prednisolone has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

6beta-Hydroxyprednisolone is a glucocorticoid, similar to prednisolone . Its primary targets are the glucocorticoid receptors in the body . These receptors play a crucial role in regulating the body’s immune response and inflammation .

Mode of Action

The compound interacts with its targets, the glucocorticoid receptors, by binding to them . This binding mediates changes in gene expression that lead to multiple downstream effects over hours to days . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

As a metabolite of prednisolone, it is likely to be involved in similar pathways . Prednisolone and other glucocorticoids have wide-ranging effects on the body’s biochemistry, impacting processes such as immune response, inflammation, and metabolism .

Pharmacokinetics

The pharmacokinetics of this compound are complex, as it is a metabolite of prednisolone found in human urine . Prednisolone, the parent compound, exhibits concentration-dependent non-linear pharmacokinetics . Prednisolone is the active drug moiety, while prednisone is both a pro-drug and inactive metabolite of prednisolone .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of prednisolone, given their structural similarity . Prednisolone is known for its anti-inflammatory, immunosuppressive, anti-neoplastic, and vasoconstrictive effects . It is used to treat a variety of conditions, including adrenocortical insufficiency, inflammatory conditions, and some cancers .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s health status, and genetic factors . For example, the co-application of the CYP3A4 inhibitor ketoconazole with prednisolone decreased urinary output of this compound . This suggests that the action of this compound can be affected by the presence of other substances in the body .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 6β-Hydroxy Prednisolone typically involves the hydroxylation of prednisolone. One method includes the microbial transformation of prednisolone using Streptomyces roseochromogenes, which efficiently hydroxylates prednisolone to produce 6β-Hydroxy Prednisolone . Another method involves the use of organic solvents and catalysts to achieve the hydroxylation reaction .

Industrial Production Methods: Industrial production of 6β-Hydroxy Prednisolone often employs biotechnological processes, combining chemical and microbial techniques. The use of microbial strains such as Arthrobacter simplex and Streptomyces roseochromogenes has been shown to be effective in producing high yields of 6β-Hydroxy Prednisolone .

Chemical Reactions Analysis

Types of Reactions: 6β-Hydroxy Prednisolone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various hydroxylated and oxidized derivatives of 6β-Hydroxy Prednisolone, which can have different pharmacological properties .

Comparison with Similar Compounds

    Prednisolone: The parent compound from which 6β-Hydroxy Prednisolone is derived.

    Methylprednisolone: A similar glucocorticoid with a methyl group at the 6α position.

    Dexamethasone: A potent glucocorticoid with a fluorine atom at the 9α position.

Uniqueness: 6β-Hydroxy Prednisolone is unique due to the presence of the hydroxy group at the 6β position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in potency, duration of action, and side effect profile compared to other glucocorticoids .

Properties

IUPAC Name

(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGWPGVRXUUNAG-UJXAPRPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16355-29-6
Record name 6-Hydroxyprednisolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6.BETA.-HYDROXYPREDNISOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5TNW0Q0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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